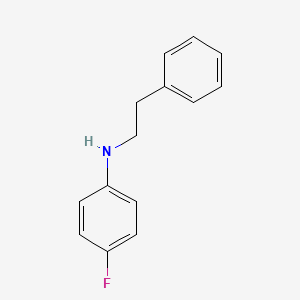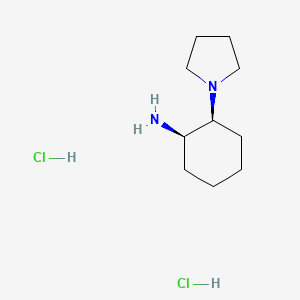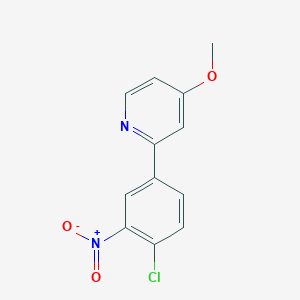
Sodium;methanedithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium;methanedithioate can be synthesized through the reaction of dithioformic acid with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Dithioformic Acid: Dithioformic acid can be prepared by the reaction of carbon disulfide with hydrogen sulfide in the presence of a catalyst.
Neutralization Reaction: The dithioformic acid is then neutralized with sodium hydroxide to form the sodium salt.
The reaction conditions for the synthesis of dithioformic acid sodium salt generally involve controlled temperatures and the use of appropriate solvents to ensure the complete reaction and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of dithioformic acid sodium salt may involve continuous processes with automated control systems to maintain optimal reaction conditions. The use of high-purity reactants and efficient separation techniques ensures the quality and yield of the product.
化学反应分析
Types of Reactions
Sodium;methanedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with other metal salts can lead to the formation of different dithioformate salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides, while reduction can produce hydrogen sulfide and other sulfur compounds.
科学研究应用
Sodium;methanedithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving sulfur metabolism.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism by which dithioformic acid sodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in redox reactions, influencing the oxidative state of other molecules. It may also interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
Thioformic Acid: Contains one sulfur atom and one oxygen atom bonded to a carbon atom.
Dithioacetic Acid: Similar structure but with an additional carbon atom.
Sodium Thioformate: Contains one sulfur atom and one oxygen atom bonded to a carbon atom, with a sodium ion.
Uniqueness
Sodium;methanedithioate is unique due to its specific arrangement of sulfur atoms and its ability to undergo a variety of chemical reactions. Its distinct properties make it valuable for specific applications in research and industry.
属性
CAS 编号 |
69316-68-3 |
|---|---|
分子式 |
CH3NaS2 |
分子量 |
102.16 g/mol |
IUPAC 名称 |
sodium;hydride;methanedithioic acid |
InChI |
InChI=1S/CH2S2.Na.H/c2-1-3;;/h1H,(H,2,3);;/q;+1;-1 |
InChI 键 |
FSNNUXOSPJGENI-UHFFFAOYSA-N |
规范 SMILES |
[H-].C(=S)S.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8405632.png)







